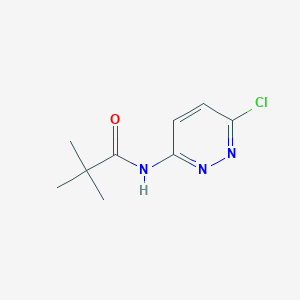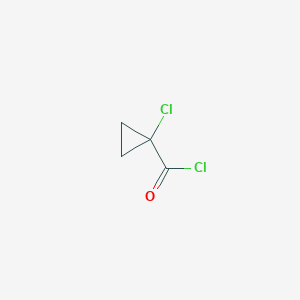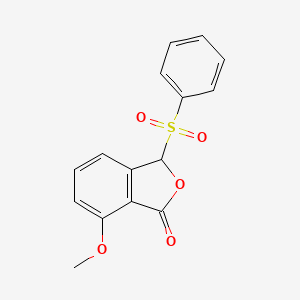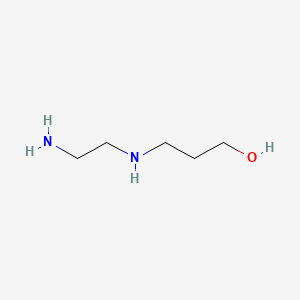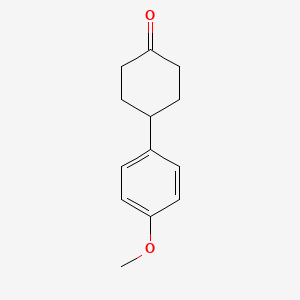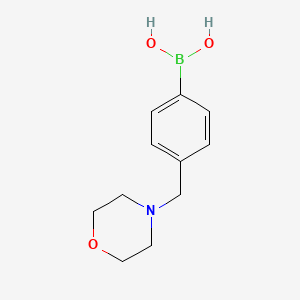
4-(Morpholinomethyl)phenylboronic acid
Overview
Description
4-(Morpholinomethyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters, such as this compound, has been studied extensively. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is significant in the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular weight of this compound is 221.06 g/mol . The SMILES string representation of its structure is OB(O)c1ccc(CN2CCOCC2)cc1 .Chemical Reactions Analysis
Boronic esters, including this compound, are valuable building blocks in organic synthesis. They are used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C11H16BNO3 , and its molecular weight is 221.06 g/mol .Scientific Research Applications
Antimicrobial and Antibiotic Modulation
Research demonstrates the use of morpholine derivatives in enhancing the antibiotic activity against multidrug-resistant strains. One study investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi. It was found to have a significant modulating effect when combined with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) and enhancing antibiotic efficacy (Oliveira et al., 2015).
Catalysis and Chemical Synthesis
Morpholine and its derivatives are involved in various catalytic and synthetic processes. For instance, phenylboronic acid derivatives have been utilized for the depolymerization of cellulose in water at nearly neutral pH values. This process efficiently hydrolyzes cellulose to form water-soluble oligosaccharides, with preimpregnation of a morpholine substituted o-aminomethylphenylboronic acid leading to the selective formation of glucose (Levi et al., 2016). Another study highlighted the synthesis and structural elucidation of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, indicating potential interest in nonlinear optical material applications due to its properties (Devi et al., 2018).
Experimental Oncology
Some phenylboronic acid and benzoxaborole derivatives have been evaluated for their antiproliferative potential against various cancer cell lines, showing promising results as anticancer agents. For example, 2-Fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole exhibited strong cell cycle arrest induction and caspase-3 activation in A2780 ovarian cancer cell lines, suggesting a phase cycle-specific mode of action (Psurski et al., 2018).
Material Science and Luminescence
Arylboronic esters, including phenylboronic acid derivatives, have been identified to exhibit long-lived room-temperature phosphorescence in the solid state. This property challenges the general notion that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules, opening new avenues for the development of phosphorescent materials (Shoji et al., 2017).
Supramolecular Chemistry
Phenylboronic acids have been explored for the design and synthesis of supramolecular assemblies. For instance, assemblies of phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine have been reported, demonstrating the formation of O–H⋯N hydrogen bonds and highlighting the potential for constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Morpholinomethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (this compound) transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors affecting the pharmacokinetics of any compound.
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific organic compounds produced and their interactions with cellular components.
properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFDUULIDNELSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451314 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279262-23-6 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)
